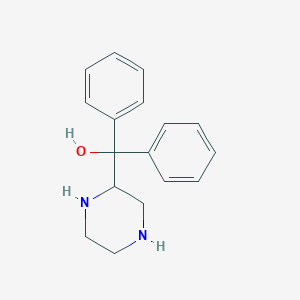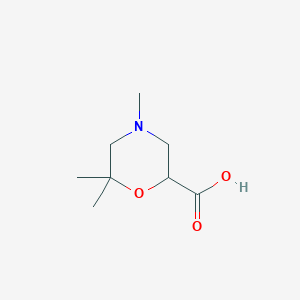
4,6,6-Trimethylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,6-Trimethylmorpholine-2-carboxylic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups and a carboxylic acid functional group.
Méthodes De Préparation
The synthesis of 4,6,6-Trimethylmorpholine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of morpholine with methylating agents under controlled conditions to introduce the methyl groups at the 4 and 6 positions. The carboxylic acid group can be introduced through subsequent oxidation reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
4,6,6-Trimethylmorpholine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,6,6-Trimethylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4,6,6-Trimethylmorpholine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The methyl groups may also play a role in modulating the compound’s hydrophobicity and binding affinity .
Comparaison Avec Des Composés Similaires
4,6,6-Trimethylmorpholine-2-carboxylic acid can be compared with other morpholine derivatives, such as:
4-Methylmorpholine: Lacks the additional methyl groups and carboxylic acid.
6-Methylmorpholine: Similar structure but with fewer methyl groups.
2-Carboxymorpholine: Contains a carboxylic acid group but lacks the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4,6,6-trimethylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9(3)4-6(12-8)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
QEAZTNFRUQGZAM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC(O1)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)
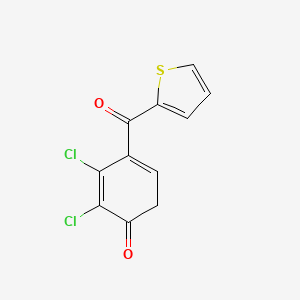

![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)




![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
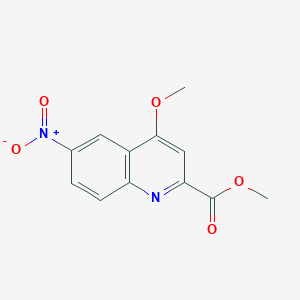
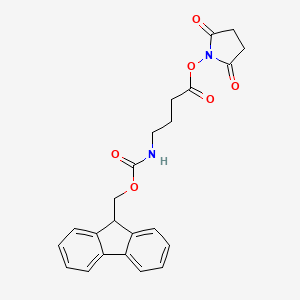
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
